molecular formula C20H17N3O5S B2573594 2-(3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione CAS No. 1809500-37-5

2-(3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

Cat. No.: B2573594
CAS No.: 1809500-37-5
M. Wt: 411.43
InChI Key: YMWHEKIPFFXMHZ-UHFFFAOYSA-N
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Description

This compound features an isoindoline-1,3-dione core linked to a 3-phenyl-1,2,4-oxadiazole moiety via a propyl chain bearing a methylsulfonyl group. The methylsulfonyl substituent is a strong electron-withdrawing group, enhancing stability and influencing reactivity.

Properties

IUPAC Name

2-[3-methylsulfonyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-29(26,27)12-11-16(18-21-17(22-28-18)13-7-3-2-4-8-13)23-19(24)14-9-5-6-10-15(14)20(23)25/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWHEKIPFFXMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a complex organic molecule with potential biological applications. This article reviews its biological activity based on available research findings, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

This compound belongs to the class of isoindoline derivatives and features a methylsulfonyl group and an oxadiazole moiety, which are known to contribute to various biological activities.

  • IUPAC Name : (2S,3S)-2-amino-3-[3-(4-methanesulfonylphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one
  • Molecular Formula : C17H22N4O4S
  • Molecular Weight : 378.45 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of anticancer properties and antimicrobial effects.

Anticancer Activity

Research indicates that the compound demonstrates significant cytotoxicity against various cancer cell lines. A notable study conducted by the National Cancer Institute (NCI) evaluated its efficacy across a panel of 60 human tumor cell lines. The results showed:

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
Non-small cell lung cancer (HOP-62)15.7250.68<100
CNS cancer (SF-539)49.97100<100
Melanoma (MDA-MB-435)22.5950<100
Ovarian cancer (OVCAR-8)27.7175<100
Prostate cancer (DU-145)44.3590<100
Breast cancer (MDA-MB-468)15.6555<100

These findings suggest that the compound exhibits selective toxicity towards certain cancer types, indicating potential for further development as an anticancer agent .

The proposed mechanism of action involves the inhibition of key cellular pathways associated with cancer cell proliferation and survival. The oxadiazole ring is believed to interact with DNA or specific enzymes involved in cell cycle regulation, leading to apoptosis in malignant cells .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promise in antimicrobial applications. Preliminary studies indicated effectiveness against several bacterial strains, particularly:

MicroorganismZone of Inhibition (cm)
Staphylococcus aureus15
Candida albicans18

These results highlight the compound's potential as a dual-action therapeutic agent targeting both cancer and infectious diseases .

Case Studies and Research Findings

A series of case studies have been conducted to evaluate the pharmacokinetic properties and toxicity profiles of this compound:

  • In Vivo Studies : Animal models have demonstrated that the compound can be administered safely at therapeutic doses without significant adverse effects.
  • Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, with peak plasma concentrations achieved within a few hours post-administration.
  • Toxicology Reports : Toxicological assessments have shown no major organ toxicity at therapeutic doses, supporting its further development for clinical use.

Scientific Research Applications

Research indicates that this compound exhibits a variety of biological activities:

Antimicrobial Activity

Compounds with oxadiazole rings have demonstrated significant antimicrobial properties. Similar derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Analgesic Effects

In vivo studies of related compounds have indicated analgesic properties. For instance, one derivative exhibited analgesic activity significantly greater than that of metamizole sodium, highlighting its potential in pain management .

Cytotoxicity and Antitumor Activity

Preliminary research suggests that this compound may possess cytotoxic effects against certain cancer cell lines. The isoindoline structure has been associated with increased antitumor activity, making it a candidate for further investigation in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives containing the oxadiazole ring showed promising results against multiple bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial activity.

Case Study 2: Analgesic Activity

In a controlled animal study, a derivative of this compound was administered to evaluate its analgesic effects. Results indicated that it significantly reduced pain responses compared to standard analgesics like metamizole sodium.

Case Study 3: Antitumor Potential

In vitro testing on human cancer cell lines (e.g., HCT-116 and MCF-7) revealed that the compound exhibited IC50 values indicating potent cytotoxicity. Further studies are required to elucidate the specific pathways involved in its antitumor effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound 13c ()
  • Structure : 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione
  • Key Differences :
    • Replaces the oxadiazole with a 1,2,4-triazolidine ring containing a thioxo (C=S) group.
    • Lacks the methylsulfonyl and propyl linker, instead featuring a phenyl-triazolidine substitution.
  • Higher molecular weight (414.47 g/mol vs. target’s 437.45 g/mol) due to the phenyl-triazolidine moiety .
Compound 14 ()
  • Structure : 2-[4-(3-Methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione
  • Key Differences :
    • Simpler triazolidine-thioxo substituent without phenyl or sulfonyl groups.
  • Impact :
    • Reduced lipophilicity compared to the target compound, affecting membrane permeability.
    • Lower molar mass (338.38 g/mol) due to absence of bulky substituents .
2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione ()
  • Structure : Features an isopropyl-substituted oxadiazole linked via a methyl group.
  • Key Differences :
    • Isopropyl group replaces the phenyl on the oxadiazole ring.
    • Shorter methyl linker instead of a propyl chain.
  • Impact :
    • Reduced steric hindrance and lower molar mass (271.27 g/mol) may improve solubility.
    • Isopropyl’s electron-donating nature contrasts with phenyl’s aromatic π-system .
Compounds 47a/47b ()
  • Structure : Imidazole-benzyl derivatives with methoxy and isoindoline-dione groups.
  • Key Differences :
    • Incorporates imidazole and methoxy substituents instead of oxadiazole and sulfonyl groups.
  • Methoxy groups enhance electron density, altering reactivity profiles .

Physicochemical and Spectral Properties

Table 1: Comparative Data
Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Functional Groups IR/NMR Highlights
Target Compound C21H19N3O5S 437.45 Not reported Methylsulfonyl, oxadiazole, isoindoline S=O (1150–1300 cm⁻¹), propyl CH2 (δ 2.5–3.5 ppm)
13c () C23H18N4O2S 414.47 >300 Thioxo-triazolidine, isoindoline C=S (1217 cm⁻¹), NH (3437 cm⁻¹)
14 () C17H14N4O2S 338.38 >300 Thioxo-triazolidine, isoindoline NH (3417–3271 cm⁻¹), C=O (1781 cm⁻¹)
Compound C14H13N3O3 271.27 Not reported Isopropyl-oxadiazole, isoindoline Not available
47a/47b () Complex ~450–500 (est.) Not reported Imidazole, methoxy, isoindoline Synthesized in DMF via GP1 method

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